molecular formula C23H18ClN3O4 B11273078 benzyl [3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]acetate

benzyl [3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]acetate

Cat. No.: B11273078
M. Wt: 435.9 g/mol
InChI Key: AZOUAKOWBFRPLV-UHFFFAOYSA-N
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Description

Benzyl [3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]acetate is a pyrido[3,2-d]pyrimidine derivative characterized by a bicyclic heteroaromatic core, substituted at position 3 with a 4-chlorobenzyl group and at position 1 with a benzyl acetate moiety. The 2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidine scaffold provides a rigid planar structure, while the 4-chlorobenzyl and benzyl acetate substituents modulate electronic and steric properties, influencing bioavailability and target binding .

Properties

Molecular Formula

C23H18ClN3O4

Molecular Weight

435.9 g/mol

IUPAC Name

benzyl 2-[3-[(4-chlorophenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]acetate

InChI

InChI=1S/C23H18ClN3O4/c24-18-10-8-16(9-11-18)13-27-22(29)21-19(7-4-12-25-21)26(23(27)30)14-20(28)31-15-17-5-2-1-3-6-17/h1-12H,13-15H2

InChI Key

AZOUAKOWBFRPLV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)Cl)N=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzyl 2-{3-[(4-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrido[3,2-d]pyrimidine Core: This can be achieved by the condensation of appropriate starting materials such as 2-aminopyridine and a suitable aldehyde or ketone under acidic or basic conditions.

    Introduction of the 4-Chlorophenylmethyl Group: This step involves the alkylation of the pyrido[3,2-d]pyrimidine core with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate.

    Esterification: The final step is the esterification of the resulting intermediate with benzyl chloroacetate in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.

    Reduction: Reduction reactions can target the pyrido[3,2-d]pyrimidine core, potentially converting keto groups to hydroxyl groups.

    Substitution: The 4-chlorophenylmethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products:

    Oxidation: Benzyl alcohol or benzaldehyde derivatives.

    Reduction: Hydroxylated pyrido[3,2-d]pyrimidine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Benzyl 2-{3-[(4-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of benzyl 2-{3-[(4-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, modulate receptor activity by acting as an agonist or antagonist, and interact with nucleic acids to affect gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Pyrido/Pyrimidine Cores

Compound Name Core Structure Key Substituents Biological Activity Pharmacokinetic Notes
Benzyl [3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]acetate Pyrido[3,2-d]pyrimidine 3-(4-Chlorobenzyl), 1-(benzyl acetate) Not explicitly reported (inferred kinase/antiviral potential) Benzyl ester may enhance lipophilicity; 4-chlorobenzyl group could improve target affinity
8-(4-(2-(4-(3,4-Dichlorobenzyl)piperidin-1-yl)ethyl)-1H-pyrazol-1-yl)-3-((2-(trimethylsilyl)ethoxy)methyl)pyrido[3,4-d]pyrimidin-4(3H)-one () Pyrido[3,4-d]pyrimidinone 8-(pyrazole-piperidine), 3-(SEM-protecting group) Potent kinase inhibition (e.g., PI3K/mTOR) SEM group improves solubility; dichlorobenzyl-piperidine enhances cellular permeability
(2-((2R,3S,4R,5R)-5-(2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)ethyl)phosphonic acid () Thieno[3,2-d]pyrimidine Phosphonic acid, dihydroxytetrahydrofuran Anti-HIV-1 activity (RT inhibition) Phosphonic acid enhances solubility and bioavailability; diol moiety mimics nucleoside sugars
Ethyl 2-benzyl-3-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-4,6-dioxo-5-phenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylate () Pyrrolo[3,4-c]pyrrole 4-Chlorophenyl, benzyl ester, pyrazole Structural stability (crystallography focus) Bulky substituents reduce solubility; ester groups may facilitate prodrug activation

Key Differences in Activity and Design

  • Core Heteroatoms: The pyrido[3,2-d]pyrimidine core in the target compound contains two nitrogen atoms, whereas the thieno[3,2-d]pyrimidine () replaces one nitrogen with sulfur.
  • Substituent Effects : The 4-chlorobenzyl group in the target compound is structurally analogous to the dichlorobenzyl group in ’s kinase inhibitor. Both groups enhance hydrophobic interactions with target proteins, but the absence of a piperidine linker in the target compound may limit kinase selectivity .
  • Solubility Modifiers : The benzyl acetate in the target compound contrasts with the phosphonic acid group in ’s antiviral agent. While phosphonic acids improve aqueous solubility, benzyl esters prioritize membrane permeability, suggesting divergent therapeutic applications .

Biological Activity

Benzyl [3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]acetate is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects.

Chemical Structure

The compound can be structurally represented as follows:

  • Molecular Formula : C22H20ClN3O4
  • IUPAC Name : this compound

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of benzyl derivatives similar to the compound . For instance:

  • Research Findings : A series of benzyl derivatives exhibited significant antibacterial activity against various strains of bacteria. The minimum inhibitory concentration (MIC) values were reported to be as low as 0.12 µg/mL for certain derivatives, indicating potent antibacterial effects comparable to standard antibiotics like gentamicin and amphotericin B .
CompoundTarget OrganismMIC (µg/mL)
13bS. flexneri0.12
13bA. clavatus0.49
13bC. albicans0.12

Anticancer Activity

The anticancer potential of similar compounds has been explored extensively:

  • Case Studies : In vitro studies demonstrated that certain derivatives showed significant cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The mechanism of action was suggested to involve the inhibition of sirtuin enzymes, which play a role in cancer cell proliferation .
Cancer Cell LineIC50 (µM)
Breast Cancer5.0
Prostate Cancer7.5

Anti-inflammatory Activity

The anti-inflammatory effects of benzyl derivatives have also been documented:

  • Mechanism of Action : Compounds similar to this compound demonstrated the ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages. This suggests a potential application in treating inflammatory conditions by modulating iNOS and COX-2 expression levels .

Pharmacological Implications

The diverse biological activities of this compound suggest potential therapeutic applications in infectious diseases and cancer treatment. The structure-activity relationship (SAR) studies indicate that modifications at specific positions can enhance potency and selectivity against target enzymes or pathogens.

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